REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3][CH2:2]1.[C:10]1([CH3:20])[CH:15]=CC(S(O)(=O)=O)=C[CH:11]=1>C(O)(C)(C)C>[C:10]([O:8][C:7]([CH:4]1[CH2:5][CH2:6][NH:1][CH2:2][CH2:3]1)=[O:9])([CH3:20])([CH3:15])[CH3:11]
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Name
|
|
Quantity
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12.9 g
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Type
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reactant
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Smiles
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N1CCC(CC1)C(=O)O
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Name
|
|
Quantity
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35 mL
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Type
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solvent
|
Smiles
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C(C)(C)(C)O
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Name
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|
Quantity
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3.8 g
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Type
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reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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refluxed for 10 hrs
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Duration
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10 h
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Type
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CUSTOM
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Details
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the resulting reaction
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Type
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WASH
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Details
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is washed three times with 20 ml of saturated NaHCO3
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Type
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DRY_WITH_MATERIAL
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Details
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once with 25 ml of brine water and dried over MgSO4
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)C1CCNCC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |